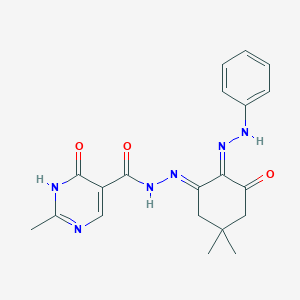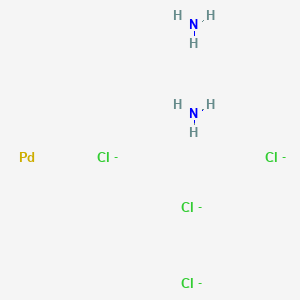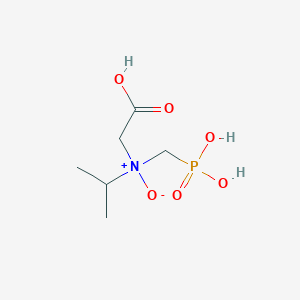
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide typically involves multi-step organic reactions. The starting materials often include amines, carboxylic acids, and phosphonic acid derivatives. Common synthetic routes may involve:
Amidation: Reacting an amine with a carboxylic acid derivative to form an amide bond.
Phosphonomethylation: Introducing a phosphonomethyl group through a reaction with a phosphonic acid derivative.
Oxidation: Converting the amine to an amine oxide using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to remove the oxide group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amine oxide, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Carboxymethyl)-N-(phosphonomethyl)glycine: A similar compound with a glycine backbone.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanolamine: Features an ethanolamine backbone.
Propiedades
Número CAS |
53792-69-1 |
|---|---|
Fórmula molecular |
C6H14NO6P |
Peso molecular |
227.15 g/mol |
Nombre IUPAC |
N-(carboxymethyl)-N-(phosphonomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-5(2)7(10,3-6(8)9)4-14(11,12)13/h5H,3-4H2,1-2H3,(H,8,9)(H2,11,12,13) |
Clave InChI |
CBQOFXBXOKBXRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
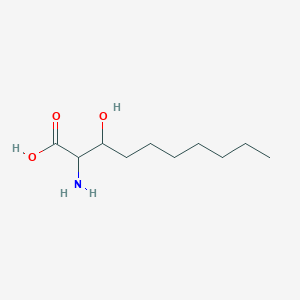


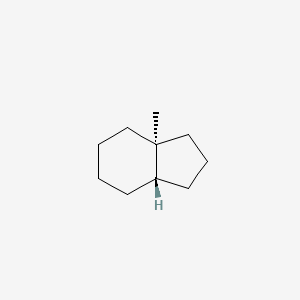
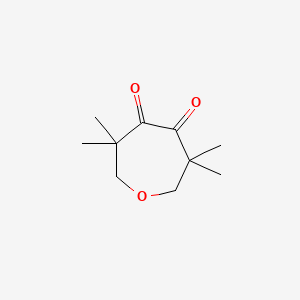

![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)

![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
